
dl-trans-2-Cyclohexyl-cyclopropylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trans-2-substituted-cyclopropylamines, such as “dl-trans-2-Cyclohexyl-cyclopropylamine”, has been reported to occur in high diastereoselectivity from readily available α-chloroaldehydes . The reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .Molecular Structure Analysis
The IUPAC name for “this compound” is this compound . The InChI Key is ONVVLKQGFMQYMT-DTWKUNHWSA-N . The SMILES code is N[C@H]1C@HC1 .Chemical Reactions Analysis
The synthesis of “this compound” involves a reaction that proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product . It has also been observed that cis/trans-isomerization of the cyclopropylamine can occur in the presence of zinc halide salts and that this process can be turned off by the addition of a polar aprotic co-solvent to the reaction .Applications De Recherche Scientifique
Antitumor Activity
A study by Marzano et al. (2010) explored the synthesis and biological activity of bis-cationic complexes involving cyclohexylamine. These complexes showed significant antitumor properties, particularly in overcoming cisplatin and multi-drug resistance (MDR), with complex 3 (involving cyclohexylamine) being the most effective. This compound induced cancer cell death through p53-mediated apoptosis and direct DNA damage, suggesting potential for cancer treatment applications (Marzano et al., 2010).
Synthesis Methodology
West et al. (2019) reported on the synthesis of trans-2-substituted cyclopropylamines, including cyclohexylamine derivatives, from α-chloroaldehydes. The study found high diastereoselectivity in the synthesis process, indicating the chemical's potential for various pharmaceutical and agrochemical applications (West et al., 2019).
DNA Interaction and Platinum-Based Drug Development
Silverman et al. (2002) researched cis-trans-cis-Ammine(cyclohexylamine)diacetatodichloroplatinum(IV), an oral analog of the platinum anti-cancer drug cisplatin. The active form of this drug, which includes cyclohexylamine, binds to DNA similarly to cisplatin, forming cross-links between adjacent purine bases. This study provided insights into how such platinum complexes distort DNA duplexes, which is crucial for developing new cancer drugs (Silverman et al., 2002).
Chemical Synthesis and Drug Development
Tsai et al. (2009) synthesized a series of trans-2-aryl-cyclopropylamine derived compounds, including cyclohexylamine analogs, that acted as potent and selective dipeptidyl peptidase IV inhibitors. These compounds showed potential in significantly inhibiting plasma DPP-IV activity, improving glucose tolerance in animal models, and indicating a role in diabetes treatment (Tsai et al., 2009).
Mécanisme D'action
Target of Action
Ro 5-5453 is an inhibitor of monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, Ro 5-5453 can potentially influence the levels of these neurotransmitters in the brain.
Analyse Biochimique
Biochemical Properties
Ro 5-5453 plays a significant role in biochemical reactions as an inhibitor of monoamine oxidase
Cellular Effects
As an inhibitor of monoamine oxidase, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ro 5-5453 involves its action as an inhibitor of monoamine oxidase . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are currently lacking.
Propriétés
IUPAC Name |
(1R,2S)-2-cyclohexylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVLKQGFMQYMT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



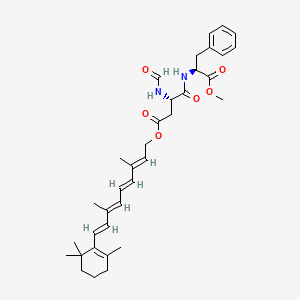
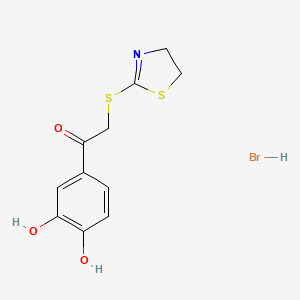


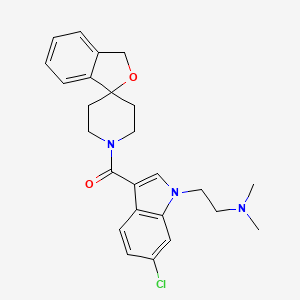
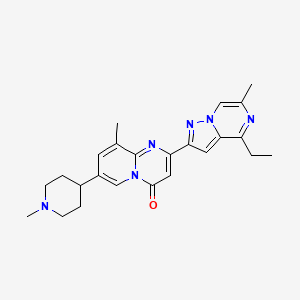
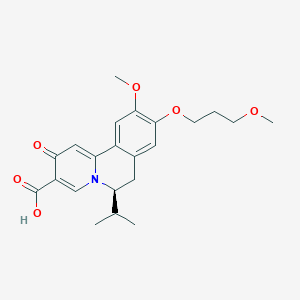



![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)
